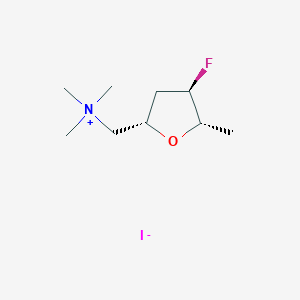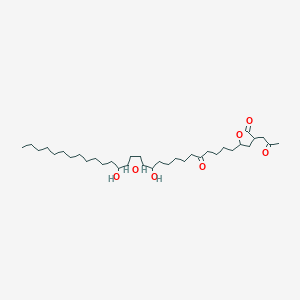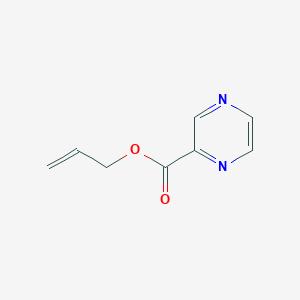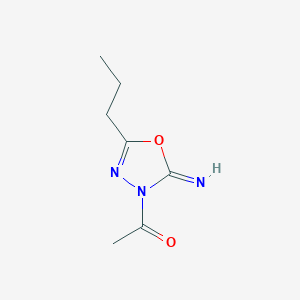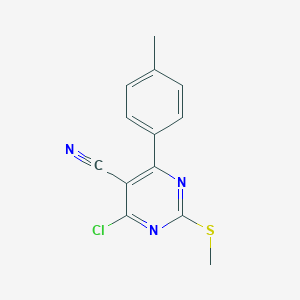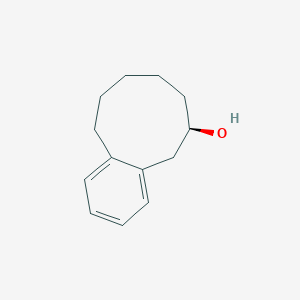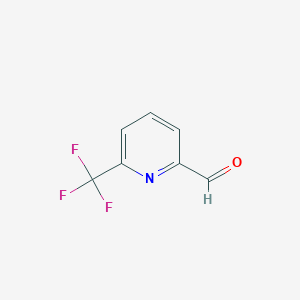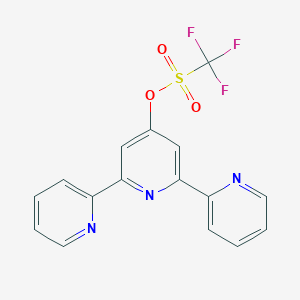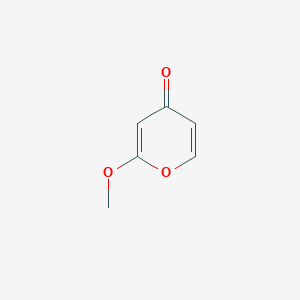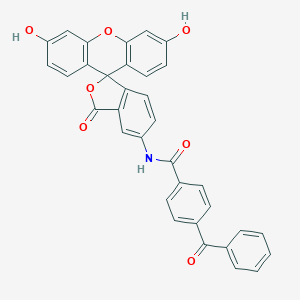
4-Benzoyl(benzoyl)-1-amidofluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl(benzoyl)-1-amidofluorescein, also known as BBF 2, is a fluorescent dye that is widely used in scientific research. The dye is commonly used as a tracer in biological and medical research due to its high sensitivity and specificity. BBF 2 is a derivative of fluorescein and is synthesized by the reaction of fluorescein isothiocyanate with benzoyl chloride.
Mechanism Of Action
4-Benzoyl(benzoyl)-1-amidofluorescein 2 works by binding to biomolecules such as proteins and nucleic acids. The dye is excited by light of a specific wavelength and emits fluorescence at a longer wavelength. This fluorescence can be detected and quantified, allowing researchers to visualize and measure the labeled biomolecules.
Biochemical And Physiological Effects
4-Benzoyl(benzoyl)-1-amidofluorescein 2 is a relatively inert dye and does not have any significant biochemical or physiological effects on cells or tissues. However, the dye can bind to biomolecules and interfere with their function if used in high concentrations. Therefore, it is important to use 4-Benzoyl(benzoyl)-1-amidofluorescein 2 at appropriate concentrations in research experiments.
Advantages And Limitations For Lab Experiments
4-Benzoyl(benzoyl)-1-amidofluorescein 2 has several advantages for lab experiments. The dye is highly sensitive and specific, allowing for accurate labeling and detection of biomolecules. 4-Benzoyl(benzoyl)-1-amidofluorescein 2 is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also some limitations to using 4-Benzoyl(benzoyl)-1-amidofluorescein 2. The dye can be expensive, and it may not be suitable for labeling certain biomolecules or in certain experimental conditions.
Future Directions
There are several future directions for the use of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in scientific research. One direction is the development of new derivatives of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 with improved properties such as higher sensitivity or longer fluorescence lifetime. Another direction is the application of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in new areas of research such as drug discovery or diagnostics. Finally, the use of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 in combination with other imaging techniques such as electron microscopy or X-ray crystallography could provide new insights into the structure and function of biomolecules.
Synthesis Methods
The synthesis of 4-Benzoyl(benzoyl)-1-amidofluorescein 2 involves the reaction of fluorescein isothiocyanate with benzoyl chloride. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then purified by chromatography to obtain the pure 4-Benzoyl(benzoyl)-1-amidofluorescein 2.
Scientific Research Applications
4-Benzoyl(benzoyl)-1-amidofluorescein 2 is widely used as a tracer in biological and medical research. The dye is used to label proteins, nucleic acids, and other biomolecules for visualization and quantification. 4-Benzoyl(benzoyl)-1-amidofluorescein 2 is also used in fluorescence microscopy, flow cytometry, and other imaging techniques. The dye is highly sensitive and specific, making it a valuable tool in research.
properties
CAS RN |
130991-96-7 |
|---|---|
Product Name |
4-Benzoyl(benzoyl)-1-amidofluorescein |
Molecular Formula |
C34H21NO7 |
Molecular Weight |
555.5 g/mol |
IUPAC Name |
4-benzoyl-N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)benzamide |
InChI |
InChI=1S/C34H21NO7/c36-23-11-14-27-29(17-23)41-30-18-24(37)12-15-28(30)34(27)26-13-10-22(16-25(26)33(40)42-34)35-32(39)21-8-6-20(7-9-21)31(38)19-4-2-1-3-5-19/h1-18,36-37H,(H,35,39) |
InChI Key |
GAHUUHZFTHBTNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
Other CAS RN |
130991-96-7 |
synonyms |
4-benzoyl(benzoyl)-1-amidofluorescein BzAF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)
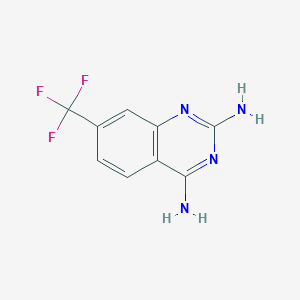
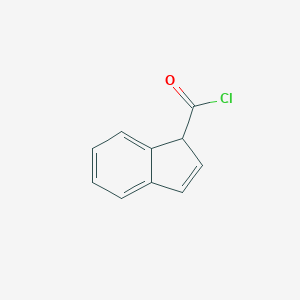
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
